C6-Phytoceramide

Apoptosis Cytotoxicity Neuroblastoma

C6-Phytoceramide (N-hexanoylphytosphingosine) is a critical tool compound for dissecting sphingolipid signaling. Unlike standard C6-Ceramide, it features a phytosphingosine backbone with a 4-hydroxyl group and lacks the 4,5-trans double bond, resulting in markedly higher apoptosis potency in neuroblastoma cells and a distinct lack of PP2A activation. This enables clean, PP2A-independent pathway analysis. It is also validated for keratinocyte differentiation studies. Procure this specific analog to eliminate experimental variability and ensure reproducible, interpretable results in apoptosis, neurobiology, and dermatology research.

Molecular Formula C24H49NO4
Molecular Weight 415.6 g/mol
CAS No. 249728-94-7
Cat. No. B1247734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC6-Phytoceramide
CAS249728-94-7
Molecular FormulaC24H49NO4
Molecular Weight415.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCC)O)O
InChIInChI=1S/C24H49NO4/c1-3-5-7-8-9-10-11-12-13-14-15-17-18-22(27)24(29)21(20-26)25-23(28)19-16-6-4-2/h21-22,24,26-27,29H,3-20H2,1-2H3,(H,25,28)/t21-,22+,24-/m0/s1
InChIKeyDAAZGMWCIAIMCL-ZDXQCDESSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C6-Phytoceramide (CAS 249728-94-7) – Technical Profile & Procurement Relevance


C6-Phytoceramide (N-hexanoylphytosphingosine, PCer6) is a cell-permeable, synthetic analog of endogenous phytoceramide [1]. Structurally, it comprises a phytosphingosine backbone amide-linked to a six-carbon (hexanoyl) fatty acid chain . It is supplied as a solid with a molecular formula of C₂₄H₄₉NO₄ and a molecular weight of 415.65 g/mol . This short-chain analog is a critical tool compound for investigating sphingolipid-mediated signaling pathways, including apoptosis, differentiation, and protein phosphatase regulation [1].

C6-Phytoceramide (CAS 249728-94-7) – Why In-Class Analogs Are Not Interchangeable


While short-chain ceramides (C2-, C6-Ceramide) are often used interchangeably as generic 'ceramide pathway' activators, this approach introduces significant experimental variability and potential data misinterpretation. Fundamental structural differences between C6-Phytoceramide and standard ceramides—specifically, the presence of a 4-hydroxyl group on the phytosphingosine backbone and the absence of the 4,5-trans double bond—directly dictate their distinct, and sometimes opposing, biochemical activities [1]. For example, in direct comparative studies, C6-Phytoceramide demonstrates markedly higher potency in apoptosis induction compared to C6-Ceramide [2]. Critically, the substitution of a standard ceramide with C6-Phytoceramide can lead to completely different signaling outcomes, as evidenced by their divergent effects on protein phosphatase 2A (PP2A) [1]. Therefore, the procurement of a specific tool compound like C6-Phytoceramide is essential for ensuring experimental reproducibility and for accurately dissecting specific sphingolipid signaling branches.

C6-Phytoceramide (CAS 249728-94-7) – Comparative Performance Data


Superior Cytotoxicity vs. C6-Ceramide in Neuroblastoma Model

In a direct head-to-head comparison using the SK-N-BE(2)C human neuroblastoma cell line, C6-Phytoceramide (PCer6) demonstrated significantly greater cytotoxicity than the commonly used analog C6-Ceramide (Cer6). The enhanced potency is a key differentiator for researchers focused on apoptosis induction [1].

Apoptosis Cytotoxicity Neuroblastoma Sphingolipid Signaling

Differential Effect on Protein Phosphatase 2A (PP2A) Activity

A comparative study on ceramide-activated protein phosphatases (CAPP) revealed a critical functional divergence. While D-erythro-C6 ceramide activated the catalytic subunit of PP2A (PP2Ac) by approximately 3-fold, phyto C6 ceramide (C6-Phytoceramide) exhibited no effect on PP2Ac activity [1]. This stark functional contrast underscores the importance of compound-specific selection.

Signal Transduction Enzyme Regulation Protein Phosphatase 2A (PP2A) Structure-Activity Relationship (SAR)

Potent Induction of Keratinocyte Differentiation

In a screen using a confluence-induced differentiation model of normal human keratinocytes, C6-Phytoceramide (referred to as PS-C6) was identified as a potent promoter of keratinocyte differentiation [1]. This pro-differentiation effect was assessed by whole-genome microarray analysis, demonstrating a significant upregulation of a subset of known differentiation-related genes.

Dermatology Keratinocyte Differentiation Gene Expression Skin Barrier Function

C6-Phytoceramide (CAS 249728-94-7) – Recommended Research Applications


Apoptosis Research: A High-Potency Inducer in Neuronal Cell Models

C6-Phytoceramide is the preferred tool compound for inducing apoptosis in neuroblastoma and other neuronal cell lines. Its superior cytotoxic potency relative to C6-Ceramide (e.g., a 25.8% higher LDH release in SK-N-BE(2)C cells at 20 µM) allows for a more robust experimental window, which is especially critical when studying apoptotic signaling cascades, mitochondrial membrane potential changes, or evaluating neuroprotective agents [1]. Researchers should select this compound when a strong and reliable pro-apoptotic stimulus is required.

Signal Transduction Studies: Dissecting PP2A-Independent Ceramide Pathways

Given its distinct lack of activity on the ceramide-activated protein phosphatase PP2A—in stark contrast to the ~3-fold activation observed with D-erythro-C6 ceramide—C6-Phytoceramide serves as a crucial molecular tool for investigating PP2A-independent ceramide signaling [1]. Its use allows researchers to attribute observed biological effects to other ceramide targets (e.g., PKCζ, cathepsin D) and avoid confounding results from PP2A pathway activation, enabling cleaner experimental interpretation.

Dermatological & Cosmetic Research: Probing Keratinocyte Differentiation

In dermatology research, C6-Phytoceramide is a validated inducer of keratinocyte differentiation. Its documented ability to potently promote the expression of differentiation-associated genes in normal human keratinocytes makes it an essential compound for investigating the molecular mechanisms of epidermal barrier formation, skin aging, and for screening potential therapeutics or cosmetic actives aimed at improving skin health [1]. It is a key tool for building in vitro models of epidermal differentiation.

Technical Documentation Hub

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